molecular formula C6H3BrClNO3 B2576690 4-Bromo-5-chloro-2-nitrophenol CAS No. 65001-78-7

4-Bromo-5-chloro-2-nitrophenol

Cat. No.: B2576690
CAS No.: 65001-78-7
M. Wt: 252.45
InChI Key: FDHXSXGNKTYRRU-UHFFFAOYSA-N
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Description

4-Bromo-5-chloro-2-nitrophenol is an organic compound with the molecular formula C6H3BrClNO3 It is a halogenated nitrophenol, characterized by the presence of bromine, chlorine, and nitro groups attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-chloro-2-nitrophenol typically involves multi-step reactions. One common method includes the nitration of a suitable precursor, followed by bromination and chlorination steps. For example, starting with a phenol derivative, nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid. Subsequent bromination and chlorination can be carried out using bromine and chlorine reagents under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-chloro-2-nitrophenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.

    Oxidation: Potassium permanganate or chromium trioxide.

Major Products Formed

    Substitution: Formation of substituted phenols.

    Reduction: Formation of 4-Bromo-5-chloro-2-aminophenol.

    Oxidation: Formation of quinones.

Scientific Research Applications

4-Bromo-5-chloro-2-nitrophenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-5-chloro-2-nitrophenol is unique due to the specific arrangement of its substituents, which influences its chemical properties and reactivity. This makes it suitable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

4-bromo-5-chloro-2-nitrophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClNO3/c7-3-1-5(9(11)12)6(10)2-4(3)8/h1-2,10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDHXSXGNKTYRRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)Cl)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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